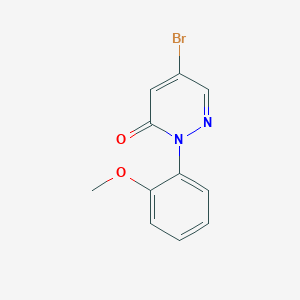![molecular formula C21H16ClN3O3S B3006002 (5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 1100291-69-7](/img/structure/B3006002.png)
(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a quinoline, a dioxole, a pyrazole, and a thiophene. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and dyes . Dioxoles are heterocyclic compounds that contain two oxygen atoms. Pyrazoles are another type of heterocyclic compound that contain nitrogen atoms and are found in various pharmaceuticals. Thiophenes are sulfur-containing aromatic compounds that are used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline, dioxole, pyrazole, and thiophene rings would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the quinoline, dioxole, pyrazole, and thiophene rings would likely make the compound relatively stable and resistant to decomposition .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has explored the synthesis of various heterocyclic compounds, highlighting their potential in creating pharmacologically active molecules. For example, studies on the reactions of anthranilamide with isocyanates have led to the synthesis of new compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing methods for constructing complex molecular structures which could be foundational in developing new therapeutics or materials with unique properties (Chern et al., 1988).
Cytotoxicity and Biological Activities
The convergent synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones and their cytotoxicity evaluation represents a significant stride in identifying compounds with potential anticancer properties. These compounds, through a series of synthetic steps, have shown significant cytotoxicity in human leukocytes at high concentrations, indicating their relevance in cancer research and potential therapeutic applications (Bonacorso et al., 2016).
Structural and Conformational Analysis
The synthesis and structural evaluation of heterocyclic compounds, such as the analysis of 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates, contribute to our understanding of how molecular structure impacts physical and chemical properties. These insights are crucial for the design of molecules with specific functions, whether they be for pharmaceuticals, materials science, or catalysis (Ferreira et al., 2013).
Corrosion Inhibition
Compounds with quinoxaline moieties have been studied for their corrosion inhibition properties, showcasing the versatility of heterocyclic compounds beyond biological applications. These studies not only contribute to the field of materials science by offering solutions to corrosion problems but also illustrate the broad utility of complex organic molecules in industrial applications (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-20-13(6-12-7-17-18(28-10-27-17)9-14(12)23-20)16-8-15(11-3-4-11)24-25(16)21(26)19-2-1-5-29-19/h1-2,5-7,9,11,16H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODHHBQUCPEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

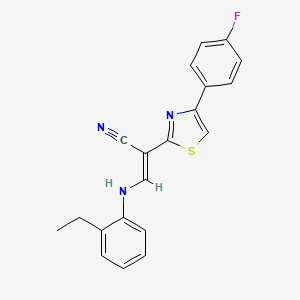
![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)
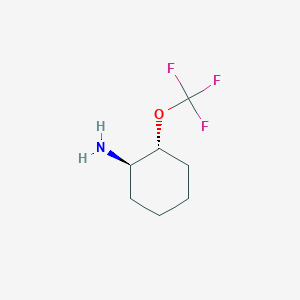
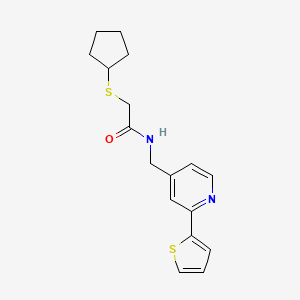
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B3005938.png)
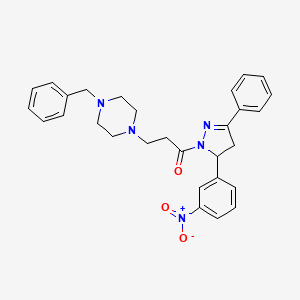
![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)
